SN-38-CO-Dmeda tfa
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Overview
Description
SN-38-CO-Dmeda trifluoroacetate is an intermediate product used in the synthesis of antibody-conjugated drugs, specifically LND1035 . This compound is a derivative of SN-38, which is the active metabolite of irinotecan, a chemotherapeutic agent . SN-38-CO-Dmeda trifluoroacetate is known for its role in enhancing the delivery and efficacy of antibody-drug conjugates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SN-38-CO-Dmeda trifluoroacetate involves multiple steps. The starting material, SN-38, undergoes a series of chemical reactions to introduce the dimethyl ethylenediamine (Dmeda) moiety and the trifluoroacetate group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of SN-38-CO-Dmeda trifluoroacetate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This involves the use of large reactors, automated systems for monitoring and controlling reaction conditions, and purification techniques such as crystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
SN-38-CO-Dmeda trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
SN-38-CO-Dmeda trifluoroacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex molecules, particularly in the development of new drugs.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: SN-38-CO-Dmeda trifluoroacetate is crucial in the development of antibody-drug conjugates, which are used in targeted cancer therapies.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of SN-38-CO-Dmeda trifluoroacetate involves its role as an intermediate in the synthesis of antibody-drug conjugates. These conjugates target specific antigens on cancer cells, delivering the cytotoxic SN-38 directly to the tumor site. This targeted delivery enhances the efficacy of the drug while minimizing side effects. The molecular targets and pathways involved include the binding of the antibody to the antigen and the subsequent internalization and release of SN-38 within the cancer cells .
Comparison with Similar Compounds
Similar Compounds
SN-38: The active metabolite of irinotecan, used in cancer therapy.
Irinotecan: A chemotherapeutic agent that is converted to SN-38 in the body.
Topotecan: Another topoisomerase I inhibitor used in cancer treatment.
Uniqueness
SN-38-CO-Dmeda trifluoroacetate is unique due to its role as an intermediate in the synthesis of antibody-drug conjugates. This makes it a valuable compound in the development of targeted cancer therapies, offering advantages in terms of specificity and reduced side effects compared to traditional chemotherapy .
Properties
Molecular Formula |
C29H31F3N4O8 |
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Molecular Weight |
620.6 g/mol |
IUPAC Name |
[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] N-methyl-N-[2-(methylamino)ethyl]carbamate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C27H30N4O6.C2HF3O2/c1-5-16-17-11-15(37-26(34)30(4)10-9-28-3)7-8-21(17)29-23-18(16)13-31-22(23)12-20-19(24(31)32)14-36-25(33)27(20,35)6-2;3-2(4,5)1(6)7/h7-8,11-12,28,35H,5-6,9-10,13-14H2,1-4H3;(H,6,7)/t27-;/m0./s1 |
InChI Key |
OPVMUGFXGHURAV-YCBFMBTMSA-N |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N(C)CCNC.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N(C)CCNC.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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